6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
6,8-difluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXKEIFWEKFERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865106-47-4 | |
| Record name | 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with ethyl chloroformate in the presence of a base, followed by cyclization with formaldehyde. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazines, quinones, and dihydro derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The biological activity of benzoxazinones is highly dependent on substituent patterns. Below is a comparative analysis of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one with notable analogs:
Table 1: Structural and Functional Comparison of Selected Benzoxazinones
Mechanistic Insights
- Anticancer Activity : Fluorination at positions 6 and 8 may enhance interactions with human topoisomerase I (hTopo I), a target for anticancer drugs like camptothecin (CPT). The electron-withdrawing nature of fluorine could stabilize enzyme-inhibitor complexes, improving potency compared to hydroxyl or methoxy-substituted analogs .
- Fluorine’s lipophilicity may improve cell membrane penetration, but its electronegativity could reduce hydrogen-bonding interactions critical for microbial target binding .
Structure-Activity Relationship (SAR) Trends
Substituent Position: Catalytic Inhibition: Hydroxyl groups at position 2 (e.g., BONC-001) are critical for hTopo I catalytic inhibition . Poisoning Effect: Alkyl groups (e.g., methyl at R1 in BONC-013) enhance topoisomerase poisoning, likely by stabilizing DNA-enzyme adducts .
Antimicrobial QSAR :
- Hydrophobic substituents (e.g., methyl, fluorine) correlate with improved activity against gram-positive bacteria, while polar groups (e.g., hydroxyl) enhance antifungal effects .
Biological Activity
6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound with the molecular formula C8H5F2NO2. It belongs to the benzoxazine family, which is notable for its diverse chemical properties and applications in medicinal chemistry, materials science, and organic synthesis. This compound has garnered attention for its potential biological activities, particularly its antiviral properties.
The biological activity of this compound has been primarily linked to its antiviral properties . Research suggests that it may interfere with the replication processes of viruses by impacting biochemical pathways related to viral replication or protein synthesis. This interference can potentially inhibit viral proliferation in vitro.
Antimicrobial Properties
In addition to its antiviral activity, derivatives of benzoxazines, including this compound, have shown promise as antimicrobial agents . The structural modifications in benzoxazine derivatives can lead to various biological activities such as antifungal and antibacterial effects .
Comparative Biological Activity
The biological activity of this compound can be compared with other similar compounds within the benzoxazine family. The unique fluorine substitutions in this compound influence its reactivity and biological profile, making it distinct from other derivatives.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antiviral, Antimicrobial | Fluorine substitutions |
| 7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine | Antiviral | Methyl substitution |
| 6-Methoxy-2-benzoxazolinone (MBOA) | Antibacterial | Hydroxamic acid derivative |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antiviral Studies : In vitro studies indicated that this compound exhibits significant antiviral activity against various strains of viruses. The mechanism involves the disruption of viral replication cycles.
- Antimicrobial Efficacy : Research on related benzoxazine derivatives demonstrated their effectiveness against fungal pathogens and bacteria. The presence of specific functional groups in these compounds enhances their antimicrobial properties .
- Pharmacological Potential : Investigations into the pharmacokinetics and pharmacodynamics of this compound suggest that it may serve as a lead compound for developing new antiviral drugs .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Significant inhibition of viral replication observed in vitro |
| Antimicrobial Activity | Effective against multiple bacterial strains; potential for broader applications |
| Pharmacological Applications | Promising candidate for drug development due to unique structural properties |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 1,5-difluoro-2,4-dinitrobenzene, ethanolamine, K₂CO₃ | |
| Oxidative Cyclization | 50–60 | MnO₂, DMF, 80°C |
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural confirmation relies on multi-spectral analysis:
- NMR : ¹⁹F NMR confirms fluorine positions (δ −110 to −120 ppm for aromatic F). ¹H NMR shows characteristic dihydrobenzoxazine protons (δ 4.2–4.5 ppm, CH₂) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., boat vs. chair structure) .
- HRMS : Exact mass verification (e.g., C₈H₅F₂NO₂ requires [M+H]⁺ = 200.0322).
Note : Discrepancies in melting points (e.g., 120–125°C vs. 130–135°C) may arise from polymorphic forms, resolvable via DSC analysis .
Basic: What biological activities are associated with benzoxazinone derivatives?
Methodological Answer:
Benzoxazinones exhibit allelopathic and antimicrobial properties:
- Allelopathy : Degradation products like BOA (benzoxazolin-2-one) inhibit weed germination via disruption of mitochondrial electron transport .
- Antimicrobial Activity : Fluorinated derivatives show enhanced lipophilicity, improving membrane penetration (MIC: 2–8 µg/mL against S. aureus) .
Q. Table 2: Bioactivity Profile
| Activity | Mechanism | Key Compound Analog | Reference |
|---|---|---|---|
| Allelopathic Inhibition | Disruption of ROS signaling | DIBOA, DIMBOA | |
| Antifungal | Inhibition of ergosterol synthesis | 6-Fluoro-DIMBOA |
Advanced: How can researchers address discrepancies in reported bioactivity data?
Methodological Answer:
Contradictions (e.g., IC₅₀ variations) arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays).
- Purity Checks : Use LC-MS to rule out impurities (>98% purity required) .
- Metabolite Interference : Pre-incubate compounds in simulated soil/media to identify degradation byproducts .
Case Study : Conflicting MIC values for E. coli (8 vs. 32 µg/mL) were resolved by controlling pH (activity drops at pH >7.5 due to deprotonation) .
Advanced: What are the environmental degradation pathways of this compound?
Methodological Answer:
Degradation occurs via:
- Hydrolysis : Ring opening at pH 5–7 to form 6,8-difluoro-2-aminophenol derivatives.
- Microbial Action : Pseudomonas spp. convert the oxazinone ring to BOA analogs, which further degrade to 2-aminophenol .
Q. Table 3: Degradation Products
| Pathway | Primary Product | Ecological Impact | Reference |
|---|---|---|---|
| Hydrolysis | 6,8-Difluoro-2-aminophenol | Phytotoxic (EC₅₀: 10 µM) | |
| Microbial | 6-Fluoro-BOA | Persistent in soil (>30d) |
Advanced: How do computational models predict the reactivity of this compound?
Methodological Answer:
DFT calculations (B3LYP/6-31G*) reveal:
- Electrophilic Sites : C-3 carbonyl (MEP: −45 kcal/mol) is prone to nucleophilic attack .
- Fluorine Effects : Electron-withdrawing F groups increase ring strain (6.8 kcal/mol higher than non-fluorinated analogs) .
Validation : Correlate computed HOMO-LUMO gaps (5.2 eV) with experimental redox potentials (E₁/2 = −1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
